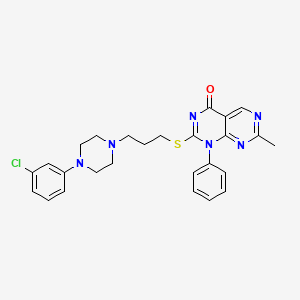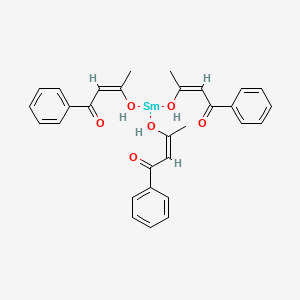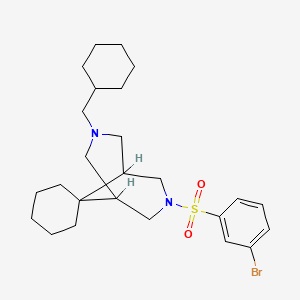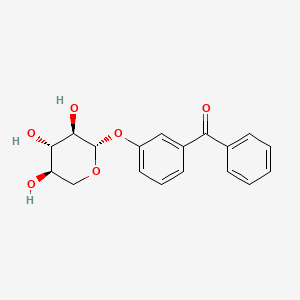
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is a complex organic compound that features a phenyl group attached to a methanone moiety, which is further linked to a beta-D-xylopyranosyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone typically involves the glycosylation of a phenolic compound with a xylopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions may include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or methanol.
Catalyst: Acid catalysts like trifluoroacetic acid or enzymatic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone involves its interaction with specific molecular targets. The beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins, while the phenyl groups can participate in aromatic stacking interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
- (4-Nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
Uniqueness
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is unique due to its specific structural arrangement, which allows for distinct interactions with biological and chemical systems. Its combination of phenyl and beta-D-xylopyranosyloxy groups provides a versatile platform for various applications.
Properties
CAS No. |
83355-05-9 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
phenyl-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-4-7-12(9-13)15(20)11-5-2-1-3-6-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1 |
InChI Key |
APHMRVSTZFJUCD-SPUZQDLCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


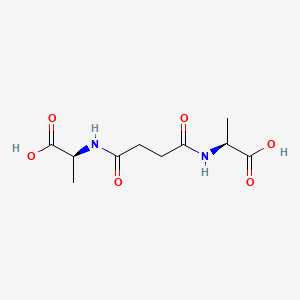
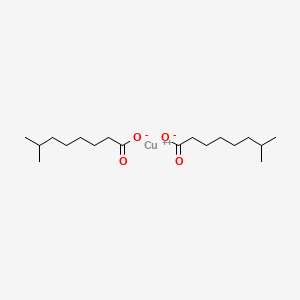
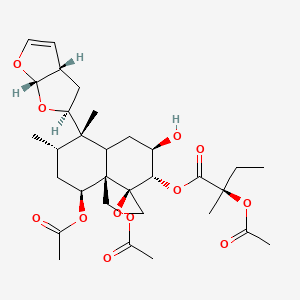
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
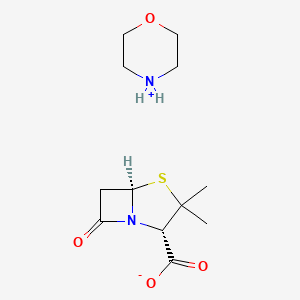
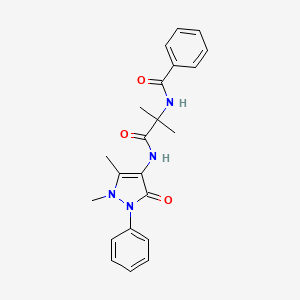
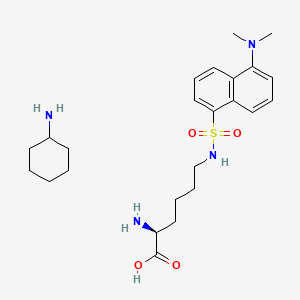
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
